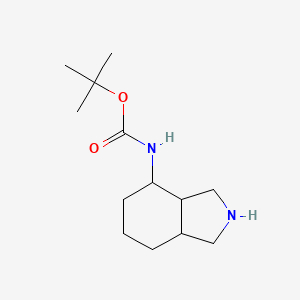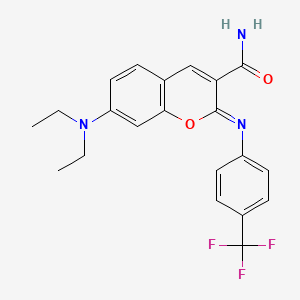![molecular formula C30H30N6O4S B2412494 2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 959501-16-7](/img/structure/B2412494.png)
2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C30H30N6O4S and its molecular weight is 570.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Transformation
Compounds within the chemical family of quinazolinones and related heterocycles have been extensively studied for their synthetic pathways and transformations. Research by McDonald and Proctor (1975) demonstrates the conversion of 2-chloroallylamines into various heterocyclic compounds, including 2-methylindoles and quinolines, through reactions with polyphosphoric acid or boron trifluoride–methanol, highlighting the versatility of such structures in synthetic chemistry (McDonald & Proctor, 1975).
Structural and Inclusion Compounds
Karmakar et al. (2007) focused on the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives. This study illustrates the significance of structural modifications in altering the physical properties and interactions of these compounds, suggesting potential applications in material science and pharmaceutical formulation (Karmakar, Sarma, & Baruah, 2007).
Pharmacological Applications
Alagarsamy et al. (2009) synthesized a series of quinazolinone derivatives and evaluated them for H1-antihistaminic activity, demonstrating the potential of such compounds in developing new classes of antihistamines. This indicates the relevance of quinazolinone derivatives in therapeutic applications, particularly in allergy and inflammation treatment (Alagarsamy et al., 2009).
Antioxidant and Antiviral Activities
The synthesis and evaluation of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation by Luo et al. (2012) reveal the potential antiviral activity of quinazolinone derivatives. Some of the synthesized compounds showed weak to good anti-Tobacco mosaic virus (TMV) activity, highlighting their potential in antiviral research (Luo et al., 2012).
Mechanism of Action
Target of Action
The compound contains an imidazo[1,2-c]quinazolin-2-yl moiety . Imidazoquinazolines are a class of heterocyclic compounds that are often found in pharmaceutical chemistry . They can interact with various biological targets, depending on their specific structures and functional groups .
Mode of Action
The mode of action of imidazoquinazolines can vary widely, depending on their specific structures and the biological targets they interact with . They might act as inhibitors, activators, or modulators of their targets .
Biochemical Pathways
Imidazoquinazolines can be involved in various biochemical pathways, depending on their specific targets . They might affect signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The ADME properties of imidazoquinazolines can also vary widely, depending on their specific structures . Factors such as their size, polarity, and functional groups can affect their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of imidazoquinazolines can include changes in enzyme activity, gene expression, cell signaling, or other cellular functions .
Action Environment
The action, efficacy, and stability of imidazoquinazolines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6O4S/c1-35(2)21-12-10-20(11-13-21)32-27(38)18-41-30-34-24-7-5-4-6-23(24)28-33-25(29(39)36(28)30)16-26(37)31-17-19-8-14-22(40-3)15-9-19/h4-15,25H,16-18H2,1-3H3,(H,31,37)(H,32,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTREPNSMDHODR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

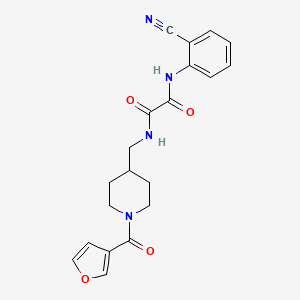
![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2412413.png)
![4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2412414.png)
![4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2412416.png)
![(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B2412421.png)
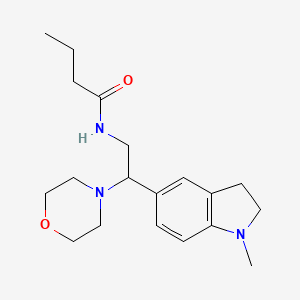
![3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2412424.png)

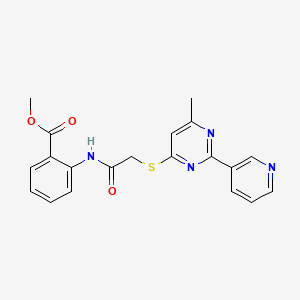
![2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-5-(4-fluorophenyl)-4-methyl-1H-imidazole](/img/structure/B2412429.png)

![7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2412432.png)
